molecular formula C15H10F2O3 B1324000 3-Acetoxy-2',4'-difluorobenzophenone CAS No. 890100-14-8

3-Acetoxy-2',4'-difluorobenzophenone

Cat. No.: B1324000
CAS No.: 890100-14-8
M. Wt: 276.23 g/mol
InChI Key: QPXHPVPLPZMNEY-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,4’-difluorobenzophenone is a synthetic organic compound with the molecular formula C15H10F2O3. It belongs to the family of benzophenones, which are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of two fluorine atoms and an acetoxy group attached to the benzophenone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,4’-difluorobenzophenone typically involves the acylation of 2,4-difluorobenzoyl chloride with 3-hydroxyacetophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 3-Acetoxy-2’,4’-difluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.

Types of Reactions:

    Oxidation: 3-Acetoxy-2’,4’-difluorobenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced products.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

3-Acetoxy-2’,4’-difluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as UV absorbers in sunscreens and coatings.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,4’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The acetoxy group can undergo hydrolysis to release active metabolites that exert biological effects. The compound may modulate various signaling pathways, leading to its observed pharmacological activities.

Comparison with Similar Compounds

    2’,4’-Difluorobenzophenone: Lacks the acetoxy group, resulting in different chemical reactivity and biological activity.

    3-Acetoxybenzophenone: Lacks the fluorine atoms, affecting its binding affinity and selectivity.

    4-Acetoxy-2’,4’-difluorobenzophenone: Similar structure but with the acetoxy group at a different position, leading to variations in its chemical and biological properties.

Uniqueness: 3-Acetoxy-2’,4’-difluorobenzophenone is unique due to the combined presence of fluorine atoms and an acetoxy group, which imparts distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(2,4-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-6-5-11(16)8-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXHPVPLPZMNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641660
Record name 3-(2,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-14-8
Record name [3-(Acetyloxy)phenyl](2,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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